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Compound of Interest

Compound Name: 2-Bromobenzamide

Cat. No.: B1207801

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromobenzamide, a key chemical intermediate in various synthetic applications. The following
sections detail the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, along
with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for 2-Bromobenzamide is C7HeBrNO with a molecular weight of 200.03
g/mol . The structural and spectral data are pivotal for its characterization and quality control in
research and development.

Nuclear Magnetic Resonance (NMR) Data
IH NMR (Proton NMR) Data
The *H NMR spectrum of 2-Bromobenzamide was acquired in deuterated dimethyl sulfoxide

(DMSO-ds). The chemical shifts (d) are reported in parts per million (ppm) relative to
tetramethylsilane (TMS).
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Chemical Shift (ppm) Multiplicity Assighment
7.88 Singlet NH:2

7.63 Doublet Aromatic CH
7.58 Singlet NH:2

7.41 Triplet Aromatic CH
7.33 Doublet Aromatic CH

Table 1: *H NMR Spectral Data of 2-Bromobenzamide in DMSO-ds.[1]
13C NMR (Carbon NMR) Data

The 13C NMR spectrum provides insight into the carbon framework of the molecule. The
chemical shifts (&) are reported in ppm.

Chemical Shift (ppm) Assignment

168.2 C=0 (Amide Carbonyl)
137.5 Aromatic C-Br

132.1 Aromatic CH

131.9 Aromatic CH

129.1 Aromatic CH

126.9 Aromatic CH

118.0 Aromatic C-C(O)NH:2

Table 2: 3C NMR Spectral Data of 2-Bromobenzamide.

Infrared (IR) Spectroscopy Data

The FT-IR spectrum of 2-Bromobenzamide, typically recorded using a KBr pellet, reveals
characteristic absorption bands for its functional groups.
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Wavenumber (cm~?) Intensity Assignment

3435 Strong, Broad N-H Stretch (Amide)
3180 Strong, Broad N-H Stretch (Amide)
1655 Strong, Sharp C=0 Stretch (Amide I)
1620 Medium N-H Bend (Amide II)
1590, 1470, 1430 Medium-Weak Aromatic C=C Stretch
~3070 Weak Aromatic C-H Stretch
~750 Strong C-Br Stretch

Table 3: FT-IR Spectral Data of 2-Bromobenzamide.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

'H and **C NMR Spectroscopy

1. Sample Preparation:

o Weigh approximately 10-20 mg of 2-Bromobenzamide.

o Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-de).
o Vortex the mixture until the sample is fully dissolved.

« Filter the solution through a glass wool plug into a clean 5 mm NMR tube.

o Cap the NMR tube securely.

2. Instrument Setup (Typical 400 MHz Spectrometer):

« Insert the sample tube into the spinner turbine and place it in the NMR magnet.
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Lock the spectrometer on the deuterium signal of the DMSO-de.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and
symmetrical lock signal.

Tune and match the probe for the *H and 13C frequencies.
. IH NMR Acquisition Parameters:
Pulse Program: Standard single-pulse experiment.
Number of Scans: 16-32 scans.
Relaxation Delay: 1-2 seconds.
Spectral Width: -2 to 12 ppm.
Acquisition Time: 2-4 seconds.
. 3C NMR Acquisition Parameters:
Pulse Program: Standard proton-decoupled 3C experiment.
Number of Scans: 1024-4096 scans (due to the low natural abundance of 13C).
Relaxation Delay: 2-5 seconds.
Spectral Width: 0 to 200 ppm.
Acquisition Time: 1-2 seconds.
. Data Processing:
Apply Fourier transformation to the acquired Free Induction Decay (FID).
Phase the spectrum to obtain a flat baseline.

Calibrate the chemical shift scale using the residual solvent peak of DMSO-de (6 = 2.50 ppm
for *H and & = 39.52 ppm for 13C).
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For *H NMR, integrate the peaks to determine the relative proton ratios.

Infrared (IR) Spectroscopy

1.

Sample Preparation (KBr Pellet Method):

Place a small amount (1-2 mg) of 2-Bromobenzamide into an agate mortar.

Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

Transfer a portion of the powder into a pellet die.

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a
thin, transparent pellet.

. Spectral Acquisition:

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

Record a background spectrum of the empty sample compartment.

Acquire the sample spectrum over a range of 4000 to 400 cm™1,

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

. Data Processing:

Perform a background subtraction.

Identify and label the wavenumbers of the major absorption peaks.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 2-Bromobenzamide.
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Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1207801?utm_src=pdf-body-img
https://www.benchchem.com/product/b1207801?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

References

e 1. 2-BROMOBENZAMIDE(4001-73-4) 1H NMR spectrum [chemicalbook.com]

 To cite this document: BenchChem. [Spectroscopic Data of 2-Bromobenzamide: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1207801#spectroscopic-data-nmr-ir-of-2-
bromobenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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